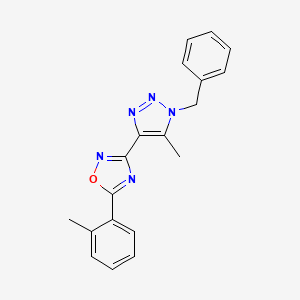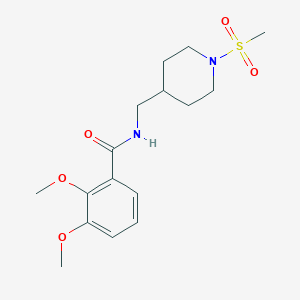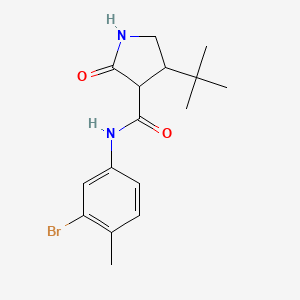![molecular formula C18H22ClN3O4S B2616561 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine CAS No. 2380190-79-2](/img/structure/B2616561.png)
2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine-based molecule that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine has been used in several scientific research applications. One of the key applications of this compound is in the study of ion channels. It has been shown to inhibit certain ion channels, which can have implications in the treatment of various diseases. Additionally, this compound has been used in the study of G protein-coupled receptors, which are important targets for drug development.
Wirkmechanismus
The mechanism of action of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine involves the inhibition of certain ion channels and G protein-coupled receptors. This compound has been shown to bind to specific sites on these proteins, which can alter their function. This mechanism of action has been studied extensively and has been reported in several scientific publications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine are dependent on the specific ion channels and G protein-coupled receptors that are inhibited. In general, this compound has been shown to have a variety of effects on cellular signaling pathways, which can have implications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine is its specificity for certain ion channels and G protein-coupled receptors. This allows researchers to study the effects of inhibiting these proteins in a controlled manner. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine. One potential direction is the development of more specific inhibitors of ion channels and G protein-coupled receptors. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Finally, further studies could be conducted to investigate the potential toxic effects of this compound and to develop methods for mitigating these effects.
Conclusion
In conclusion, 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine is a piperidine-based compound that has potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in the field of scientific research.
Synthesemethoden
The synthesis of 2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine involves the reaction of 3-chloro-4-methoxyphenylsulfonyl chloride with piperidine-4-ol in the presence of a base. The resulting compound is then reacted with 5-ethyl-2-hydroxypyrimidine to yield the final product. This synthesis method has been optimized to yield a high purity product and has been reported in several scientific publications.
Eigenschaften
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S/c1-3-13-11-20-18(21-12-13)26-14-6-8-22(9-7-14)27(23,24)15-4-5-17(25-2)16(19)10-15/h4-5,10-12,14H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEDGERIOPVZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2616482.png)
![5-((4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616484.png)

![2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2616487.png)

![2-Chloro-1-[4-(2-hydroxypropyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B2616489.png)
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2616490.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2616491.png)
![1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine](/img/structure/B2616492.png)
![4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2616493.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616501.png)